Acétamicine
Vue d'ensemble
Description
L’acétamétacène est un anti-inflammatoire non stéroïdien (AINS) utilisé pour le traitement de la douleur et de l’inflammation associées à des pathologies telles que l’arthrose, la polyarthrite rhumatoïde et la douleur postopératoire . C’est un ester carboxylique d’indométacine, connu pour sa meilleure tolérance gastrique par rapport à son métabolite actif, l’indométacine .
Applications De Recherche Scientifique
Acemetacin has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects . It has applications in:
Chemistry: Used as a model compound in the study of drug solubility and stability.
Biology: Investigated for its effects on cellular pathways involved in inflammation.
Medicine: Used in the treatment of various inflammatory conditions
Industry: Formulated into various pharmaceutical products for pain relief.
Mécanisme D'action
L’acétamétacène agit comme un inhibiteur non sélectif de la cyclooxygénase (COX), une enzyme responsable de la production de médiateurs pro-inflammatoires tels que les prostaglandines . En inhibant la COX, l’acétamétacène réduit l’inflammation, la douleur et la fièvre . Il est en partie métabolisé en indométacine, qui agit également comme un inhibiteur de la COX .
Safety and Hazards
Acemetacin is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gear . In case of ingestion, inhalation, or skin contact, immediate medical attention is required .
Orientations Futures
While Acemetacin is not FDA, Canada, or EMA approved, it is indicated for the symptomatic treatment of pain and swelling in acute inflammation of the joints in rheumatoid arthritis, osteoarthritis, low back pain, and post-surgical pain in the countries where it is marketed . It is also indicated for the treatment of chronic inflammation of the joints in the presence of rheumatoid arthritis, treatment of ankylosing spondylitis, treatment of irritation in the joints and spinal column caused by degenerative disorders, treatment of inflammatory soft-tissue rheumatism syndrome, and painful swelling and inflammation caused by injury .
Analyse Biochimique
Biochemical Properties
Acemetacin’s activity is thought to be mainly through its active metabolite indomethacin . It interacts with the enzyme cyclooxygenase (COX), acting as a non-selective inhibitor of the production of pro-inflammatory mediators .
Cellular Effects
Acemetacin strongly inhibits the release of histamine from mast cells and the generation of hyperthermia . It also causes changes in systolic and diastolic blood pressure as well as inhibition of platelet aggregation .
Molecular Mechanism
Acemetacin exerts its effects at the molecular level primarily through the inhibition of cyclooxygenase (COX), reducing the biosynthesis of prostaglandins . This inhibition is thought to be responsible for the antipyretic, analgesic, and anti-inflammatory actions of Acemetacin .
Temporal Effects in Laboratory Settings
The daily dosage of Acemetacin is 120 mg p.o. (can be increased to 180 mg) and it has a plasma half-life of 1–2 hours . The most common adverse effects are peptic ulceration or gastrointestinal bleeding .
Metabolic Pathways
Acemetacin is highly metabolized and degraded by esterolytic cleavage to form its major and active metabolite indomethacin . It presents other inactive metabolites made by reaction of O-demethylation, N-desacylation and part of them are also transformed by conjugation with glucuronic acid .
Transport and Distribution
The apparent volume of distribution of Acemetacin is in a range of 0.5-0.7 L/kg . Acemetacin is found highly bound to plasma proteins, reaching a percentage higher than 90% of the administered dose .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acétamétacène peut être synthétisé par alkylation de l’indométacine avec du bromoacétate de benzyle en présence de carbonate de potassium (K2CO3) et de N,N-diméthylformamide (DMF). L’ester glycolate de benzyle obtenu est ensuite hydrogéné sur 10% de palladium sur charbon dans l’acide acétique pour donner l’acétamétacène .
Méthodes de production industrielle
La production industrielle de l’acétamétacène implique des voies de synthèse similaires mais à plus grande échelle, garantissant la pureté et la cohérence du produit final. Le processus comprend généralement des mesures rigoureuses de contrôle qualité pour répondre aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions
L’acétamétacène subit plusieurs types de réactions chimiques, notamment l’hydrolyse et la glucuronidation .
Réactifs et conditions usuels
Hydrolyse : L’acétamétacène est hydrolysé en son métabolite actif, l’indométacine, dans l’organisme.
Glucuronidation : Cette réaction implique l’addition d’acide glucuronique à l’acétamétacène, ce qui facilite son excrétion.
Principaux produits formés
Le principal produit formé par l’hydrolyse de l’acétamétacène est l’indométacine, qui conserve les propriétés anti-inflammatoires du composé parent .
Applications de la recherche scientifique
L’acétamétacène a été largement étudié pour ses effets anti-inflammatoires, analgésiques et antipyrétiques . Il a des applications dans :
Chimie : Utilisé comme composé modèle dans l’étude de la solubilité et de la stabilité des médicaments.
Biologie : Investigated for its effects on cellular pathways involved in inflammation.
Médecine : Utilisé dans le traitement de diverses affections inflammatoires
Industrie : Formulé dans divers produits pharmaceutiques pour soulager la douleur.
Comparaison Avec Des Composés Similaires
Composés similaires
Diclofénac : Un autre AINS ayant des propriétés anti-inflammatoires similaires mais des profils pharmacocinétiques différents.
Ibuprofène : Un AINS largement utilisé ayant une structure chimique différente mais des effets thérapeutiques similaires.
Unicité de l’acétamétacène
L’acétamétacène se distingue par sa meilleure tolérance gastrique par rapport à l’indométacine, ce qui en fait une option préférable pour les patients souffrant de sensibilité gastro-intestinale . Sa capacité à être métabolisée en indométacine lui permet de conserver les avantages thérapeutiques tout en réduisant les effets indésirables .
Propriétés
IUPAC Name |
2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKKOOTNAMONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022540 | |
Record name | Acemetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
637ºC | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>62.4 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble | |
Record name | SID855677 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Acemetacin is a non-selective inhibitor of the production of pro-inflammatory mediators derived from the action of the enzyme COX. COX is essential for the synthesis of prostaglandin E2 and F2 which are molecules derived from fatty acids and stored in the cell membrane. Acetometacine is metabolized and forms its major metabolite indometacin which is also a non-selective inhibitor of COX and exhibits the capacity to inhibit the motility of polymorphonuclear leukocytes and decreased cerebral flow by modulating the nitric oxide pathway and vasoconstriction. | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53164-05-9 | |
Record name | Acemetacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53164-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acemetacin [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053164059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | acemetacin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acemetacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acemetacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACEMETACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V141XK28X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
151.5ºC | |
Record name | Acemetacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.